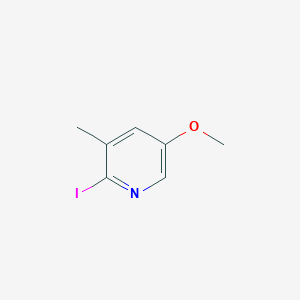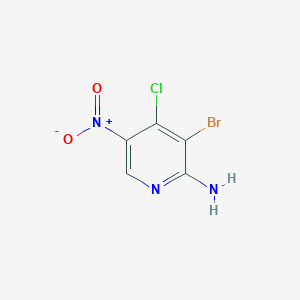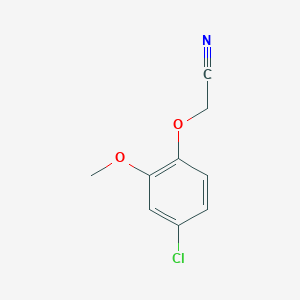
1-(4,6-Diamino-1,3,5-triazin-2-yl)-2-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-Diamino-1,3,5-triazin-2-yl)-2-phenylethan-1-one is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two amino groups at positions 4 and 6 of the triazine ring and a phenylethanone moiety at position 2
Méthodes De Préparation
The synthesis of 1-(4,6-Diamino-1,3,5-triazin-2-yl)-2-phenylethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4,6-diamino-1,3,5-triazine with phenylacetyl chloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent like dioxane or dichloroethane at elevated temperatures (70-80°C) to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Analyse Des Réactions Chimiques
1-(4,6-Diamino-1,3,5-triazin-2-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include solvents like dioxane, dichloroethane, and bases such as sodium carbonate. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials
Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its ability to inhibit certain enzymes and pathways makes it a potential candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of 1-(4,6-Diamino-1,3,5-triazin-2-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key biological processes, making the compound a potential therapeutic agent .
The molecular targets and pathways involved in the compound’s mechanism of action vary depending on the specific application. In medicinal chemistry, for example, the compound may target enzymes involved in cancer cell proliferation or viral replication, leading to the inhibition of these processes and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(4,6-Diamino-1,3,5-triazin-2-yl)-2-phenylethan-1-one can be compared with other similar compounds, such as:
4,6-Diamino-1,3,5-triazin-2-yl)guanidine: This compound shares a similar triazine core but differs in the substituents attached to the triazine ring.
2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium nitrate: This compound also contains a triazine ring with amino groups but has different substituents.
The uniqueness of this compound lies in its specific structure and the presence of the phenylethanone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H11N5O |
|---|---|
Poids moléculaire |
229.24 g/mol |
Nom IUPAC |
1-(4,6-diamino-1,3,5-triazin-2-yl)-2-phenylethanone |
InChI |
InChI=1S/C11H11N5O/c12-10-14-9(15-11(13)16-10)8(17)6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,12,13,14,15,16) |
Clé InChI |
FMFJTJGDLHUFID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C2=NC(=NC(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran](/img/structure/B15251083.png)
![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)



![2-([2,4'-Bipyridin]-3-yl)acetonitrile](/img/structure/B15251120.png)







